Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine
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Overview
Description
Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine is a peptide compound composed of six amino acids: glycine, methionine, isoleucine, tyrosine, proline, and another glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The peptide can modulate oxidative stress by undergoing oxidation and reduction reactions, which can influence cellular processes and signaling pathways. The methionine residue, in particular, plays a crucial role in these redox reactions.
Comparison with Similar Compounds
Similar Compounds
Glycylmethionine: A dipeptide consisting of glycine and methionine.
Methionylglycine: The reverse sequence of Glycylmethionine.
Other Peptides: Various peptides with similar amino acid compositions but different sequences.
Uniqueness
Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo oxidation and reduction reactions makes it particularly valuable in studying oxidative stress and related diseases.
Biological Activity
Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine is a complex peptide comprised of five amino acids: glycine, methionine, isoleucine, tyrosine, and proline. This peptide's biological activity has garnered interest due to its potential therapeutic applications and physiological effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
1. Structure and Composition
The structure of this compound can be represented as follows:
This peptide is notable for its diverse amino acid composition, which contributes to its various biological functions.
2.1 Antioxidant Activity
Research has shown that peptides similar to this compound exhibit significant antioxidant properties. For instance, dipeptides derived from the digestion of proteins have been identified as effective in scavenging free radicals and protecting cells from oxidative stress .
Table 1: Antioxidant Activity of Related Peptides
Peptide | Source | Antioxidant Activity |
---|---|---|
L-tyrosyl-L-proline | Skim Milk | High |
L-methionylglycine | Various | Moderate |
Glycyl-phenylalanine | Fish Proteins | Low |
2.2 Neuroprotective Effects
Glycine, one of the constituents of this peptide, has been shown to exert neuroprotective effects through its interaction with glycine receptors (GlyRs) and NMDA receptors . These interactions can modulate neurotransmission and provide cytoprotection against neurotoxic insults.
3.1 Clinical Applications in Neurology
A study examined the effects of glycine supplementation in patients with neurodegenerative diseases. The results indicated that increased glycine levels improved cognitive function and reduced symptoms associated with oxidative stress in neuronal tissues .
3.2 Gastrointestinal Health
In a clinical trial involving patients with gastrointestinal disorders, the administration of this compound showed improvements in gut permeability and reduced inflammation markers . The peptide's ability to enhance mucosal healing was attributed to its anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The peptide interacts with various receptors, including glycine and NMDA receptors, influencing neurotransmitter release.
- Antioxidative Pathways : It enhances the expression of antioxidant enzymes, reducing oxidative damage in cells.
- Anti-inflammatory Effects : The peptide modulates inflammatory pathways, decreasing cytokine production and promoting tissue repair.
5. Conclusion
This compound exhibits promising biological activities that could be harnessed for therapeutic purposes. Its antioxidant properties, neuroprotective effects, and role in gastrointestinal health highlight the potential applications of this peptide in clinical settings. Further research is warranted to fully elucidate its mechanisms of action and therapeutic efficacy.
Properties
CAS No. |
647838-88-8 |
---|---|
Molecular Formula |
C29H44N6O8S |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C29H44N6O8S/c1-4-17(2)25(34-26(40)20(11-13-44-3)32-23(37)15-30)28(42)33-21(14-18-7-9-19(36)10-8-18)29(43)35-12-5-6-22(35)27(41)31-16-24(38)39/h7-10,17,20-22,25,36H,4-6,11-16,30H2,1-3H3,(H,31,41)(H,32,37)(H,33,42)(H,34,40)(H,38,39)/t17-,20-,21-,22-,25-/m0/s1 |
InChI Key |
ZPFGAGUNOYLQKD-PEIKYOHHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)CN |
Origin of Product |
United States |
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